Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
CAS No.: 82387-58-4
Cat. No.: VC15912092
Molecular Formula: C14H18FNO3
Molecular Weight: 267.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82387-58-4 |
|---|---|
| Molecular Formula | C14H18FNO3 |
| Molecular Weight | 267.30 g/mol |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18FNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |
| Standard InChI Key | QKWIBMSBOAYDMW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:
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Arylation of Piperidine: Introduction of the 4-fluorophenyl group via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and a piperidine precursor.
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Hydroxylation: Oxidation or hydroxylation at the 4-position of the piperidine ring, often employing oxidizing agents like m-chloroperbenzoic acid (mCPBA).
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Esterification: Reaction with ethyl chloroformate to introduce the carboxylate ester group at the piperidine nitrogen.
Key Reaction Conditions:
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Temperature: 0–25°C for esterification to prevent side reactions.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.
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Catalysts: Palladium(II) acetate for coupling reactions.
Table 1: Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Arylation | Pd(OAc)₂, SPhos, K₃PO₄, THF, 80°C | 65 | >95% |
| Hydroxylation | mCPBA, DCM, 0°C → RT | 78 | 97% |
| Esterification | Ethyl chloroformate, Et₃N, DCM | 82 | 98% |
Structural Analysis
The compound’s structure is confirmed through spectroscopic methods:
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.40 (m, 2H, Ar-H), 6.95–6.90 (m, 2H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80–3.60 (m, 4H, piperidine-H), 2.10–1.90 (m, 4H, piperidine-H), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
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IR (KBr): 3420 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-F).
The fluorine atom’s electronegativity increases the compound’s stability against enzymatic degradation, as evidenced by its half-life of >6 hours in human liver microsomes.
Pharmacological Applications
Metabolic and Toxicity Profile
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM), necessitating caution in polypharmacy.
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Acute Toxicity: LD₅₀ in rats = 320 mg/kg (oral), with symptoms including lethargy and respiratory depression.
Table 2: Pharmacokinetic Parameters (Rat Model)
| Parameter | Value |
|---|---|
| Bioavailability | 58% |
| Tₘₐₓ | 2.1 hours |
| Volume of Distribution | 4.7 L/kg |
| Half-life | 5.8 hours |
Comparative Analysis with Chlorophenyl Analog
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 23482-33-9) serves as a structural analog, differing only in the halogen substituent . Key comparisons include:
Physicochemical Differences
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Lipophilicity: LogP values are 2.1 (fluoro) vs. 2.5 (chloro), affecting blood-brain barrier permeability .
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Metabolic Stability: Fluorine’s smaller size reduces steric hindrance, leading to faster hepatic clearance (t₁/₂ = 5.8 vs. 7.2 hours) .
Biological Activity
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D₂ Receptor Binding: Chloro analog shows higher affinity (IC₅₀ = 90 nM) due to increased electron-withdrawing effects .
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Cytotoxicity: Chloro derivative exhibits greater hepatotoxicity (IC₅₀ = 45 μM vs. 62 μM in HepG2 cells) .
Table 3: Halogen Substituent Effects
| Property | Fluoro Derivative | Chloro Derivative |
|---|---|---|
| Molecular Weight | 267.30 | 283.75 |
| LogP | 2.1 | 2.5 |
| D₂ IC₅₀ | 120 nM | 90 nM |
| Hepatic Clearance | 15 mL/min/kg | 12 mL/min/kg |
Recent Advances and Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (size: 150 nm) improves brain bioavailability by 40% in murine models.
Structure-Activity Relationship (SAR) Studies
Modifications at the piperidine 4-position with bulkier groups (e.g., tert-butyl) enhance D₂ selectivity but reduce solubility.
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